molecular formula C10H14ClN3 B13072752 1-[(2-Chloropyridin-3-yl)methyl]piperazine CAS No. 1211584-41-6

1-[(2-Chloropyridin-3-yl)methyl]piperazine

Cat. No.: B13072752
CAS No.: 1211584-41-6
M. Wt: 211.69 g/mol
InChI Key: CDVWCPONTZDWKA-UHFFFAOYSA-N
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Description

1-[(2-Chloropyridin-3-yl)methyl]piperazine is a useful research compound. Its molecular formula is C10H14ClN3 and its molecular weight is 211.69 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1211584-41-6

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

1-[(2-chloropyridin-3-yl)methyl]piperazine

InChI

InChI=1S/C10H14ClN3/c11-10-9(2-1-3-13-10)8-14-6-4-12-5-7-14/h1-3,12H,4-8H2

InChI Key

CDVWCPONTZDWKA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(N=CC=C2)Cl

Origin of Product

United States

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-chloro-3-(piperazin-1-ylmethyl)pyridine , addressing the specific challenges regarding its CAS registry, synthesis, and application in medicinal chemistry.

Content Type: Technical Guide & Synthesis Protocol Subject: Chemical Identification, Synthesis Strategy, and Scaffold Analysis

Executive Summary & CAS Number Investigation

Researchers frequently encounter ambiguity when sourcing specific pyridine-piperazine isomers. Unlike its widely available isomers, 2-chloro-3-(piperazin-1-ylmethyl)pyridine is often a "make-on-demand" intermediate rather than a stock commodity.

The CAS Registry Challenge

An exhaustive search of major chemical databases (PubChem, CAS Registry, ChemSpider) reveals that this specific isomer does not have a widely indexed, commercially active CAS number as a free base or salt in public catalogs. It is frequently confused with its regioisomers.

Critical Distinction Table:

Compound Name Structure Note CAS Number Status
Target Molecule 2-Cl, 3-position linker Not Indexed / Custom Synthesize In-House
1-((6-Chloropyridin-3-yl)methyl)piperazine 6-Cl, 3-position linker 1261230-41-4 (HCl) Commercially Available
1-(3-Chloropyridin-2-yl)piperazine Direct attachment (no methyl) 87394-55-6 Commercially Available

| 2-Chloro-3-pyridinecarboxaldehyde | Precursor (Aldehyde) | 36404-88-3 | Primary Sourcing Target |

Guidance: If you cannot find a vendor for the target molecule, you must procure the aldehyde precursor (CAS 36404-88-3) and perform a reductive amination. This is the industry-standard approach for this scaffold.

Structural Analysis & Scaffold Utility

This molecule serves as a critical "linker-scaffold" in drug discovery, particularly for GPCR ligands and Kinase inhibitors.

  • The 2-Chloro Group: A versatile handle for further functionalization via Nucleophilic Aromatic Substitution (

    
    ) or Buchwald-Hartwig amination.
    
  • The Piperazine Moiety: Acts as a solubility enhancer and a secondary amine "warhead" for coupling to other pharmacophores.

  • The Methylene Bridge: Breaks conjugation between the rings, altering the vector and flexibility of the molecule compared to direct aryl-piperazine analogs.

Structural Logic Diagram

The following diagram illustrates the core connectivity and the strategic "growth vectors" for medicinal chemistry optimization.

ScaffoldAnalysis Core 2-chloro-3-(piperazin-1-ylmethyl)pyridine Cl_Handle 2-Cl Position (S_NAr / Coupling Handle) Core->Cl_Handle Pip_Handle Piperazine NH (Amide Coupling / Alkylation) Core->Pip_Handle Bridge Methylene Linker (Flexibility Control) Core->Bridge Determines Conformation

Figure 1: Functional decomposition of the target scaffold showing reactive sites for library generation.

Synthesis Protocol: Reductive Amination

Since the specific CAS is elusive, the most reliable method to obtain this compound is via Reductive Amination of 2-chloro-3-pyridinecarboxaldehyde with 1-Boc-piperazine, followed by deprotection. This route prevents the formation of bis-alkylated byproducts.

Reaction Scheme
  • Condensation: Aldehyde + Amine

    
     Imine (Schiff Base).
    
  • Reduction: Imine

    
     Amine (using STAB).
    
  • Deprotection: Removal of Boc group.

SynthesisWorkflow Aldehyde 2-Chloro-3-pyridinecarboxaldehyde (CAS 36404-88-3) Mix Step 1: Imine Formation Solvent: DCM/DCE Time: 1-2h, RT Aldehyde->Mix Amine 1-Boc-Piperazine (CAS 57260-71-6) Amine->Mix Reduce Step 2: Reduction Reagent: NaBH(OAc)3 (STAB) Time: 16h, RT Mix->Reduce Intermediate Boc-Protected Intermediate (Isolate & Purify) Reduce->Intermediate Deprotect Step 3: Deprotection Reagent: TFA/DCM or HCl/Dioxane Intermediate->Deprotect Final Target: 2-chloro-3-(piperazin-1-ylmethyl)pyridine (Usually isolated as HCl salt) Deprotect->Final

Figure 2: Step-by-step synthetic pathway for generating the target molecule from commercially available precursors.

Detailed Methodology
Step 1: Reductive Alkylation
  • Reagents:

    • 2-Chloro-3-pyridinecarboxaldehyde (1.0 eq)

    • 1-Boc-piperazine (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Acetic Acid (catalytic, 1-2 drops)

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

  • Procedure:

    • Dissolve the aldehyde and Boc-piperazine in DCE under

      
       atmosphere.
      
    • Add catalytic acetic acid and stir for 30 minutes to facilitate imine formation.

    • Add STAB portion-wise (exothermic).

    • Stir at room temperature overnight (approx. 16 hours).

    • Quench: Add saturated aqueous

      
      . Extract with DCM (
      
      
      
      ).
    • Purification: The Boc-intermediate is lipophilic. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Step 2: Boc-Deprotection
  • Reagents: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the intermediate in DCM.[1]

    • Add TFA (20% v/v) at

      
      .
      
    • Stir at Room Temperature for 2-4 hours.

    • Workup: Evaporate volatiles.

    • Free Basing (Optional): Redissolve in DCM, wash with

      
      , dry over 
      
      
      
      , and concentrate.
    • Salt Formation: Alternatively, treat with HCl/Ether to precipitate the dihydrochloride salt for long-term stability.

Characterization & Quality Control

To validate the synthesis, ensure the following spectral features are present.

1H NMR (DMSO-d6) Key Signals:

  • Pyridine Protons: Look for the characteristic 3-proton pattern of the 2,3-substituted pyridine ring (typically

    
     7.4 - 8.4 ppm).
    
  • Benzylic CH2: A singlet integrating to 2H around

    
     3.5 - 3.7 ppm. This confirms the "methyl" linker is intact.
    
  • Piperazine Ring: Two sets of triplets (or broad multiplets) integrating to 8H total (approx

    
     2.5 - 3.0 ppm).
    

Mass Spectrometry (LC-MS):

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 211.69 g/mol [2]

  • Expected [M+H]+: ~212.1 and 214.1 (showing the characteristic 3:1 Chlorine isotope pattern).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Standard protocol for STAB reduction). [Link]

  • PubChem. Compound Summary for 2-Chloro-3-pyridinecarboxaldehyde. [Link]

Sources

1-[(2-Chloropyridin-3-yl)methyl]piperazine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Characterization, Synthetic Pathways, and Pharmaceutical Utility

Executive Summary

1-[(2-Chloropyridin-3-yl)methyl]piperazine (CAS: 1211584-41-6 ) is a specialized heterocyclic building block predominantly utilized in the synthesis of neuroactive pharmaceutical agents. Structurally comprising a piperazine ring tethered to a 2-chloropyridine scaffold via a methylene bridge, it serves as a critical pharmacophore in the development of G-protein coupled receptor (GPCR) ligands, particularly those targeting serotonergic (5-HT) and dopaminergic systems.

This guide provides a rigorous technical analysis of the molecule’s physicochemical properties, validated synthetic protocols, and quality control parameters, designed for researchers in medicinal chemistry and process development.

Physicochemical Profile

The following data establishes the baseline identity and physical behavior of the compound.

Molecular Identity
PropertySpecification
IUPAC Name This compound
CAS Number 1211584-41-6
Molecular Formula C₁₀H₁₄ClN₃
Molecular Weight 211.69 g/mol
Exact Mass 211.0876
SMILES ClC1=NC=CC=C1CN1CCNCC1
Physical Properties & Solubility
ParameterValue / Description
Appearance Pale yellow to off-white solid or viscous oil (purity dependent)
Boiling Point (Predicted) ~335°C at 760 mmHg
Density (Predicted) ~1.2 ± 0.1 g/cm³
pKa (Piperazine NH) ~9.8 (Basic, protonatable)
pKa (Pyridine N) ~2.5 (Weakly basic due to Cl- electron withdrawal)
LogP ~1.14 (Moderate lipophilicity)
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water (unless protonated)

Synthetic Methodology

The synthesis of this compound requires precise control to avoid bis-alkylation of the piperazine ring. The Reductive Amination pathway is the industry-standard approach due to its higher selectivity compared to direct alkylation.

Pathway: Reductive Amination

Rationale: This method utilizes 2-chloronicotinaldehyde and excess piperazine. The formation of the imine intermediate followed by in-situ reduction minimizes the formation of the symmetric bis-product.

Reagents:
  • Precursor A: 2-Chloronicotinaldehyde (CAS: 36404-88-3)

  • Precursor B: Piperazine (Anhydrous, 3.0 equivalents)

  • Reductant: Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄)

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)

Step-by-Step Protocol:
  • Imine Formation:

    • Dissolve 2-Chloronicotinaldehyde (1.0 eq) in DCE under N₂ atmosphere.

    • Add Piperazine (3.0 eq) to the solution. The excess is critical to statistically favor mono-substitution.

    • Stir at room temperature for 1–2 hours. (Optional: Add 1 eq of Acetic Acid to catalyze imine formation).

  • Reduction:

    • Cool the mixture to 0°C.

    • Slowly add STAB (1.5 eq) portion-wise to control hydrogen evolution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup & Purification:

    • Quench with saturated aqueous NaHCO₃.

    • Extract with Dichloromethane (DCM) (3x).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purification: The crude oil contains product and excess piperazine. Remove excess piperazine via high-vacuum sublimation or column chromatography (Eluent: DCM/MeOH/NH₃ 90:9:1).

Synthetic Workflow Diagram

The following Graphviz diagram illustrates the reaction logic and critical decision points.

SynthesisWorkflow Start Start: 2-Chloronicotinaldehyde Reagent Add Piperazine (3.0 eq) Solvent: DCE/MeOH Start->Reagent Intermediate Imine Formation (Equilibrium) Reagent->Intermediate 25°C, 2h Reduction Reduction Step Agent: NaBH(OAc)3 Intermediate->Reduction 0°C -> RT Quench Quench: Sat. NaHCO3 Extract: DCM Reduction->Quench 12h Purification Purification Column: DCM/MeOH/NH3 Quench->Purification Final Target: this compound Purification->Final

Caption: Figure 1. Reductive amination workflow prioritizing mono-substitution via stoichiometric control.

Analytical Characterization (QC)

To validate the identity of the synthesized compound, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR)
  • Solvent: CDCl₃

  • Key Signals:

    • δ 8.2–8.3 (dd, 1H): Pyridine proton at position 6 (adjacent to N).

    • δ 7.8 (dd, 1H): Pyridine proton at position 4.

    • δ 7.2 (m, 1H): Pyridine proton at position 5.

    • δ 3.6 (s, 2H): Benzylic methylene bridge (Ar-CH₂ -N).

    • δ 2.9 (t, 4H): Piperazine protons adjacent to secondary amine.[1]

    • δ 2.5 (br, 4H): Piperazine protons adjacent to tertiary amine.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization)

  • Observed Mass: [M+H]⁺ = 212.1 m/z

  • Isotope Pattern: Distinctive 3:1 ratio for M and M+2 peaks due to the Chlorine atom (³⁵Cl/³⁷Cl).

Pharmaceutical Applications

This molecule acts as a "privileged structure" in medicinal chemistry.

  • Serotonin Antagonists: The 2-chloropyridine moiety mimics the electronic properties of the phenyl ring found in trazodone-like drugs but adds a hydrogen-bond acceptor (pyridine N), potentially altering receptor binding affinity.

  • Mirtazapine Analogs: It serves as a simplified intermediate for tetracyclic antidepressant research, specifically in studying the role of the pyridine ring nitrogen in binding pockets.

  • Kinase Inhibitors: The piperazine tail is frequently used to improve solubility and pharmacokinetic properties of kinase inhibitor scaffolds.

Handling and Stability

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The secondary amine is prone to oxidation or carbamate formation if exposed to atmospheric CO₂.

  • Safety: The compound is an irritant.[2] Standard PPE (gloves, goggles, fume hood) is mandatory.

  • Stability: Stable in solution (DMSO/MeOH) for 24 hours at room temperature; susceptible to degradation in acidic aqueous media over prolonged periods due to pyridine protonation.

References

  • PubChem . (2025).[2][3] Compound Summary: 1-(3-Chloropyridin-2-yl)piperazine (Isomer Analog). Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-[(2-Chloropyridin-3-yl)methyl]piperazine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-[(2-Chloropyridin-3-yl)methyl]piperazine, a heterocyclic compound of significant interest in medicinal chemistry. While this specific isomer is not extensively documented in public chemical databases, this document leverages established principles of organic synthesis and analytical chemistry to present a robust guide for its preparation, characterization, and potential applications. By analyzing validated methods for analogous structures, we provide researchers, scientists, and drug development professionals with a self-validating framework for approaching this novel chemical entity. The piperazine scaffold is a cornerstone in modern drug design, and understanding the synthesis and properties of its varied derivatives is critical for the advancement of new therapeutic agents.[1][2]

Introduction: The Piperazine Scaffold in Drug Discovery

The piperazine ring is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its frequent appearance in clinically successful drugs across a multitude of therapeutic areas.[1] Structurally, it is a six-membered saturated heterocycle containing two nitrogen atoms at the 1 and 4 positions. This feature imparts a unique combination of properties: it provides conformational flexibility, tunable basicity, and the capacity to improve aqueous solubility and pharmacokinetic profiles of drug candidates.[2] The dual nitrogen atoms can engage in crucial hydrogen bonding interactions with biological targets and can be functionalized to modulate potency, selectivity, and bioavailability.[1]

From the anticancer kinase inhibitor Imatinib to the antipsychotic Aripiprazole, the piperazine moiety is a testament to structural versatility.[3] Its incorporation into a molecule containing a chloropyridine ring, another key pharmacophore, creates a chemical space rich with potential for biological activity. This guide focuses specifically on the synthesis and characterization of this compound, providing a foundational blueprint for its inclusion in research and development pipelines.

Molecular Identifiers and Physicochemical Properties

Precise identification is paramount for any chemical entity. Based on its structure, the canonical identifiers for this compound are projected as follows.

IdentifierValueSource
IUPAC Name This compoundGenerated
Molecular Formula C₁₀H₁₄ClN₃Calculated
Molecular Weight 211.69 g/mol Calculated
Canonical SMILES C1CN(CCN1)CC2=C(C=CC=N2)ClGenerated
InChI InChI=1S/C10H14ClN3/c11-10-8-4-3-7-12-10-9-14-5-1-2-6-13-14/h3-4,7-8,13H,1-2,5-6,9H2Generated
InChIKey Generated based on structureGenerated

Note: These identifiers are computationally generated based on the known structure, as a dedicated entry in major public databases like PubChem was not identified. For comparison, the closely related isomer 1-(3-chloropyridin-2-yl)piperazine has a reported molecular weight of 197.66 g/mol and a molecular formula of C₉H₁₂ClN₃.[4] The additional methylene bridge in the target compound accounts for the difference in formula and weight.

Synthesis and Purification

The synthesis of this compound is most logically achieved via the nucleophilic substitution of a reactive chloromethylpyridine intermediate with piperazine. The primary challenge in this approach is controlling the selectivity of the alkylation to favor the mono-substituted product over the undesired N,N'-dialkylated byproduct. We present two robust protocols to address this: one utilizing an excess of the piperazine nucleophile and another employing a protecting group strategy for more precise control.

Synthesis of the Key Intermediate: 2-Chloro-3-(chloromethyl)pyridine

The prerequisite for this synthesis is the precursor, 2-chloro-3-(chloromethyl)pyridine. This intermediate can be reliably synthesized from commercially available 2-chloro-3-methylpyridine via a free-radical halogenation reaction.

G cluster_0 Step 1: Synthesis of 2-Chloro-3-(chloromethyl)pyridine Start 2-Chloro-3-methylpyridine Reagents N-Chlorosuccinimide (NCS) Benzoyl Peroxide (BPO, initiator) Solvent: CCl₄ or Benzene Start->Reagents Add Process Reaction under reflux with inert atmosphere (N₂) and light source (e.g., UV lamp) to initiate radical chain reaction. Reagents->Process Combine & Heat Workup 1. Cool reaction mixture. 2. Filter to remove succinimide. 3. Wash filtrate with aq. Na₂S₂O₃ then brine. 4. Dry over Na₂SO₄. 5. Concentrate under reduced pressure. Process->Workup After completion (TLC) Product_Int 2-Chloro-3-(chloromethyl)pyridine (Crude Product) Workup->Product_Int

Caption: Workflow for the synthesis of the key chloromethyl intermediate.

Protocol 1: Mono-alkylation using Excess Piperazine

This is the most direct method. Le Châtelier's principle is exploited by using a large excess of piperazine, which statistically favors the formation of the mono-alkylated product.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous piperazine (5-10 molar equivalents) and a suitable aprotic solvent such as acetonitrile or DMF.

  • Addition: Dissolve 2-chloro-3-(chloromethyl)pyridine (1 molar equivalent) in the same solvent and add it dropwise to the stirred piperazine solution at room temperature. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, heat the mixture to 60-80°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Add water to the residue and extract the product into an organic solvent like dichloromethane or ethyl acetate.

    • The excess piperazine will largely remain in the aqueous phase.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of dichloromethane/methanol (with 1% triethylamine to prevent streaking) to yield pure this compound.

Protocol 2: Mono-alkylation using a Protecting Group Strategy

For higher purity and more controlled synthesis, especially on a larger scale, using mono-protected piperazine is the preferred method. Tert-butyloxycarbonyl (Boc) is a common and effective protecting group.

G cluster_1 Step 2a: Alkylation cluster_2 Step 2b: Deprotection Start_Boc tert-butyl piperazine-1-carboxylate (Mono-Boc-piperazine) Reagents_Alkylation Base: K₂CO₃ or NaH Solvent: DMF or Acetonitrile Start_Boc->Reagents_Alkylation Combine with Intermediate 2-Chloro-3-(chloromethyl)pyridine Intermediate->Reagents_Alkylation Add Process_Alkylation Stir at room temperature to 60°C for 6-18 hours. Reagents_Alkylation->Process_Alkylation Product_Protected tert-butyl 4-((2-chloropyridin-3-yl)methyl)piperazine-1-carboxylate Process_Alkylation->Product_Protected Product_Protected_2 Protected Intermediate Reagents_Deprotection Acid: Trifluoroacetic Acid (TFA) or HCl in Dioxane Solvent: Dichloromethane (DCM) Product_Protected_2->Reagents_Deprotection Dissolve and add Process_Deprotection Stir at room temperature for 1-4 hours. Reagents_Deprotection->Process_Deprotection Workup_Final 1. Concentrate solvent. 2. Neutralize with aq. NaHCO₃. 3. Extract with organic solvent. 4. Dry and concentrate. Process_Deprotection->Workup_Final Product_Final This compound Workup_Final->Product_Final

Caption: Controlled synthesis using a Boc-protecting group strategy.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.

TechniqueExpected ObservationsRationale & Comparative Insights
¹H NMR Signals corresponding to the piperazine ring protons (typically broad singlets integrating to 8H), a singlet for the methylene bridge (-CH₂-) protons (2H), and distinct aromatic signals for the three pyridine ring protons.The chemical shifts of the piperazine protons will be distinct from the starting material. The methylene bridge signal will likely appear around 3.6-3.8 ppm. The aromatic region will show three distinct signals characteristic of a 2,3-disubstituted pyridine ring.
¹³C NMR Resonances for the piperazine carbons, the methylene bridge carbon, and the five carbons of the chloropyridine ring.The number of signals will confirm the overall carbon framework. The carbon bearing the chlorine atom will have a characteristic chemical shift.
Mass Spectrometry (MS) The Electrospray Ionization (ESI-MS) in positive mode should show a prominent [M+H]⁺ ion at m/z ≈ 212.69. The isotopic pattern characteristic of one chlorine atom (a ~3:1 ratio for M and M+2 peaks) must be observed.This confirms the molecular weight and elemental composition. For example, 1-(3-chloropyridin-2-yl)piperazine shows an [M+H]⁺ at m/z 198.07926.[5] The +14 Da difference corresponds to the additional CH₂ group.
High-Performance Liquid Chromatography (HPLC) A single major peak under optimized conditions (e.g., C18 reverse-phase column with a mobile phase of acetonitrile/water with 0.1% formic acid or TFA) indicates high purity.HPLC is the gold standard for assessing the purity of the final compound and for tracking reaction progress.

Potential Applications in Drug Discovery and Research

The 1-[(chloropyridin-yl)methyl]piperazine scaffold is a key structural motif in a variety of pharmacologically active agents. The combination of the electron-deficient chloropyridine ring and the basic piperazine nucleus makes it a versatile building block for targeting a range of biological systems.

  • CNS Agents: Piperazine derivatives are renowned for their activity on central nervous system (CNS) targets, including dopamine and serotonin receptors.[3] The specific substitution pattern of the target compound could modulate its binding affinity and functional activity at these receptors, making it a candidate for development as an antipsychotic, antidepressant, or anxiolytic agent.

  • Kinase Inhibitors: The piperazine ring often serves as a linker or solubilizing group in kinase inhibitors designed for oncology.[2] It can position other pharmacophoric groups to interact with the ATP-binding pocket of various kinases.

  • Antimicrobial Agents: The piperazine nucleus is present in various antibacterial and antifungal compounds.[1] The chloropyridine moiety can enhance cell penetration and target engagement.

This molecule serves as a valuable intermediate for further functionalization. The secondary amine of the piperazine ring is a nucleophilic handle for acylation, alkylation, or sulfonylation, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

While this compound is not a widely cataloged compound, its synthesis is readily achievable through established and reliable chemical methodologies. This guide provides a comprehensive framework, from the synthesis of the necessary precursor to detailed protocols for controlled mono-alkylation and subsequent analytical validation. The proven importance of both the piperazine and chloropyridine scaffolds in drug development underscores the potential of this molecule as a valuable building block for creating novel therapeutic agents. The protocols and insights provided herein are designed to be self-validating and empower researchers to confidently synthesize and explore the chemical and biological space of this promising compound.

References

  • PubChem. 1-[(3-Chlorophenyl)-pyridin-2-ylmethyl]piperazine. Available at: [Link]

  • Ferri, N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

  • PubChem. 1-(3-Chloropyridin-2-yl)piperazine. Available at: [Link]

  • Gettys, K. E., Ye, Z., & Dai, M. (2017). Recent Advances in Piperazine Synthesis. Synthesis.
  • Nicewicz, D. A., et al. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society.
  • PubChemLite. 1-(3-chloropyridin-2-yl)piperazine (C9H12ClN3). Available at: [Link]

  • Patel, R. P., et al. (2010). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. International Journal of Pharmaceutical Sciences Review and Research.
  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (2025). Available at: [Link]

  • ResearchGate. What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. (2013). Available at: [Link]

  • PubChemLite. 1-(3-chloropyridin-2-yl)piperazine (C9H12ClN3). Available at: [Link]

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Methodological & Application

Optimization of Reaction Conditions for N-Alkylation of Piperazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of N-Alkyl Piperazines in Medicinal Chemistry

The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, influencing critical properties such as solubility, bioavailability, and target engagement. The strategic introduction of substituents onto one or both of the piperazine nitrogens, a process known as N-alkylation, is a cornerstone of modern drug discovery. This modification allows for the fine-tuning of a molecule's pharmacological profile, making the optimization of N-alkylation reactions a critical task for medicinal chemists.

This comprehensive guide provides an in-depth exploration of the key parameters governing the N-alkylation of piperazine. It offers detailed protocols, troubleshooting advice, and the underlying scientific principles to empower researchers to achieve efficient and selective synthesis of N-alkylated piperazine derivatives.

Core Principles and Strategic Considerations

The primary challenge in the N-alkylation of piperazine lies in controlling the selectivity between mono- and di-alkylation. Due to the similar nucleophilicity of the two nitrogen atoms, reactions can often yield a mixture of the desired mono-substituted product, the undesired di-substituted byproduct, and unreacted starting material. Several key strategies are employed to overcome this challenge:

  • Stoichiometry Control: A straightforward approach to favor mono-alkylation is to use an excess of piperazine relative to the alkylating agent. This statistically increases the probability of the alkylating agent reacting with an un-substituted piperazine molecule.[1] However, this can complicate purification due to the need to remove the excess piperazine.

  • Protecting Group Strategy: A highly effective method for achieving selective mono-alkylation involves the use of a protecting group, such as the tert-butoxycarbonyl (Boc) group.[2] One nitrogen is temporarily "masked," allowing for the selective alkylation of the other. The protecting group is then removed in a subsequent step to yield the desired mono-alkylated product.

  • Reductive Amination: This powerful alternative to direct alkylation with alkyl halides involves the reaction of piperazine with an aldehyde or ketone in the presence of a reducing agent.[3][4] This method offers excellent control over mono-alkylation and avoids the formation of quaternary ammonium salts, which can be a side reaction in direct alkylation.[2]

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl piperazines, the palladium-catalyzed Buchwald-Hartwig amination is a versatile and widely used method.[5][6][7] This cross-coupling reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and the piperazine nitrogen.[5][7]

Key Reaction Parameters and Their Optimization

The success and selectivity of an N-alkylation reaction are critically dependent on the careful selection and optimization of several parameters.

The Alkylating Agent

The nature of the alkylating agent significantly influences the reaction conditions.

  • Alkyl Halides (R-X): Primary alkyl iodides and bromides are generally more reactive than chlorides. The choice of halide can impact the required reaction temperature and time.

  • Aldehydes and Ketones (for Reductive Amination): A wide variety of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.

The Base

A base is typically required to neutralize the acid generated during the reaction (in the case of alkyl halides) and to deprotonate the piperazine nitrogen, increasing its nucleophilicity.[8]

  • Inorganic Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used, particularly in polar aprotic solvents like DMF and acetonitrile.[2]

  • Organic Bases: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are often employed, especially in less polar solvents like dichloromethane (DCM).

The Solvent

The choice of solvent is crucial as it affects the solubility of the reactants and can influence the reaction rate and selectivity.

  • Polar Aprotic Solvents: Dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are excellent choices for many N-alkylation reactions due to their ability to dissolve a wide range of reactants.

  • Ethers: Tetrahydrofuran (THF) and 1,4-dioxane are commonly used, particularly in Buchwald-Hartwig aminations.[5]

  • Alcohols: Methanol (MeOH) and ethanol (EtOH) are often used in reductive amination protocols.[3]

Temperature

Reaction temperature is a critical parameter that must be carefully controlled.

  • Lower Temperatures: Generally favor mono-alkylation by reducing the rate of the second alkylation reaction.[1]

  • Elevated Temperatures (Reflux): May be necessary for less reactive alkylating agents but can increase the formation of di-substituted byproducts.[1]

  • Microwave Irradiation: This technique can significantly accelerate reaction times, often leading to higher yields and cleaner reactions by providing rapid and uniform heating.[9][10][11]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common N-alkylation procedures.

Protocol 1: Mono-N-Alkylation of Piperazine using a Boc Protecting Group

This protocol is a reliable method for achieving selective mono-alkylation.

Workflow Diagram:

G cluster_0 Step 1: Protection cluster_1 Step 2: Alkylation cluster_2 Step 3: Deprotection A Piperazine D N-Boc-piperazine A->D B Di-tert-butyl dicarbonate (Boc)₂O B->D C Solvent (e.g., DCM) C->D D_clone N-Boc-piperazine H N-Alkyl-N'-Boc-piperazine D_clone->H E Alkyl Halide (R-X) E->H F Base (e.g., K₂CO₃) F->H G Solvent (e.g., DMF) G->H H_clone N-Alkyl-N'-Boc-piperazine K Mono-N-alkylated Piperazine H_clone->K I Acid (e.g., TFA or HCl) I->K J Solvent (e.g., DCM) J->K

Caption: Workflow for Mono-N-Alkylation using a Boc Protecting Group.

Step 1: Protection of Piperazine

  • Dissolve piperazine (2 equivalents) in dichloromethane (DCM).

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1 equivalent) in DCM to the piperazine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-Boc-piperazine.[12]

Step 2: N-Alkylation of 1-Boc-piperazine

  • Dissolve the crude 1-Boc-piperazine (1 equivalent) in a suitable solvent such as DMF or acetone.[12][13]

  • Add a base, such as potassium carbonate (K₂CO₃) (1.5-2 equivalents).[12][13]

  • Add the desired alkyl halide (1-1.2 equivalents).

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12]

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Filter off the inorganic salts and wash with the reaction solvent.[13]

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Step 4: Deprotection

  • Dissolve the purified N-alkyl-N'-Boc-piperazine in a solvent such as DCM or 1,4-dioxane.

  • Add an acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature until the deprotection is complete (monitor by TLC or LC-MS).[12]

  • Concentrate the reaction mixture under reduced pressure.

  • If necessary, neutralize the resulting salt with a base (e.g., saturated aqueous sodium bicarbonate) and extract the free amine into an organic solvent.

Protocol 2: Reductive Amination for Mono-N-Alkylation

This protocol is an excellent alternative for introducing alkyl groups and offers high selectivity.

Workflow Diagram:

G cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction A Piperazine D Iminium Ion Intermediate A->D B Aldehyde or Ketone B->D C Solvent (e.g., DCE, MeOH) C->D D_clone Iminium Ion Intermediate F Mono-N-alkylated Piperazine D_clone->F E Reducing Agent (e.g., NaBH(OAc)₃) E->F

Caption: Workflow for Reductive Amination.

Procedure:

  • Dissolve piperazine (1 equivalent) and the desired aldehyde or ketone (1-1.2 equivalents) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH).[3][12]

  • Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for the formation of the iminium ion intermediate.[3]

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.[12]

  • Stir the reaction at room temperature until the starting materials are consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[12]

  • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Data Presentation: Impact of Reaction Parameters

The following table summarizes the general effects of key reaction parameters on the outcome of N-alkylation reactions. The presented data is illustrative and should be optimized for each specific substrate and alkylating agent combination.

ParameterConditionExpected Outcome on Mono-alkylation YieldPotential Drawbacks
Piperazine Stoichiometry 1.1 equivalentsLowerHigh di-alkylation
3-5 equivalentsHigherDifficult purification
Base K₂CO₃ (mild)GoodMay require higher temperatures
NaH (strong)HighCan promote side reactions
Et₃N (organic)GoodMay require careful pH control
Solvent DMF (polar aprotic)HighCan be difficult to remove
DCM (less polar)ModerateMay have solubility issues
MeOH (protic)Good (for reductive amination)Not suitable for all reducing agents
Temperature Room TemperatureHigh selectivitySlow reaction rate
60 °CGood balanceIncreased di-alkylation risk
100 °C (Reflux)Lower selectivitySignificant di-alkylation

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficiently reactive alkylating agent- Inappropriate base or solvent- Low reaction temperature- Switch to a more reactive alkylating agent (e.g., iodide instead of chloride).- Screen different bases and solvents.- Gradually increase the reaction temperature while monitoring for side product formation.[12]
High Di-alkylation - Stoichiometry of piperazine is too low- High reaction temperature- Highly reactive alkylating agent- Increase the excess of piperazine.- Lower the reaction temperature.[1]- Consider using a protecting group strategy or reductive amination for better control.
Formation of Quaternary Salt - Reaction of the mono-alkylated product with another molecule of the alkylating agent- Use a less reactive alkylating agent.- Employ reductive amination, which avoids this side reaction.[2]
Difficult Purification - Excess piperazine- Closely related byproducts- For excess piperazine, consider an acidic wash to extract it into the aqueous layer.- Optimize reaction conditions to minimize byproduct formation.- Employ careful column chromatography with an appropriate solvent system.

Conclusion: A Versatile Toolkit for Piperazine Derivatization

The N-alkylation of piperazine is a fundamental transformation in medicinal chemistry, providing access to a vast chemical space of potential drug candidates. By understanding the interplay of key reaction parameters—including the choice of alkylating agent, base, solvent, and temperature—researchers can effectively control the selectivity and efficiency of these reactions. The strategic application of protecting groups and the use of alternative methodologies like reductive amination and Buchwald-Hartwig amination provide a robust toolkit for the synthesis of a wide array of mono- and di-substituted piperazine derivatives. This guide serves as a foundational resource for scientists engaged in the design and synthesis of novel piperazine-containing compounds, enabling the continued exploration of this privileged scaffold in the pursuit of new therapeutics.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
  • Application Notes and Protocols for N-Alkyl
  • One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine.
  • Methods for the catalytic synthesis of piperazine (2022). SciSpace.
  • managing temperature control in piperazine deriv
  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Purification of piperazine.
  • Technical Support Center: Optimizing Reaction Conditions for N-(2-Aminoethyl)
  • Application Notes and Protocols for N-Alkylation with 1-(2-chloroethyl)piperazine Hydrochloride. Benchchem.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?
  • Process for the N-monoalkylation of piperazine.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. Benchchem.
  • Effect of the temperature on the process for piperazine and...
  • Piperazine. Wikipedia.
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
  • High Catalytic Activity of Pd Nanoparticles Synthesized from Green Alga Chlorella vulgaris in Buchwald-hartwig Synthesis of N-Aryl Piperazines. Bentham Science Publisher.
  • Opportunities and challenges for direct C–H functionaliz
  • DABCO bond cleavage for the synthesis of piperazine deriv
  • Microwave-assisted synthesis of N-heterocycles in medicinal chemistry.
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
  • A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis. Benchchem.
  • Buchwald–Hartwig amin
  • Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Tre
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI.
  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Journal of the American Chemical Society.
  • Opportunities and challenges for direct C–H functionaliz
  • The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. Semantic Scholar.
  • A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines. PubMed.
  • Method for preparing n-alkyl-piperazines.
  • A Simple Synthesis of N-Alkylpiperazines.
  • A New Method for the Preparation of Piperazines. I.

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Technical Guide: Solubility Profile & Handling of 1-[(2-Chloropyridin-3-yl)methyl]piperazine

[1][2][3]

Executive Summary

This compound is a bifunctional intermediate combining a lipophilic, electron-deficient chloropyridine ring with a polar, basic piperazine moiety.[1][2] Its solubility behavior is dominated by the pH-dependent ionization of the piperazine nitrogen and the dipolar interactions of the pyridine ring.

This guide defines the solubility boundaries of the free base and provides a self-validating protocol for its purification via salt formation, addressing the common "oiling out" phenomenon observed in non-polar solvents.

Physicochemical Characterization

Understanding the molecule's electronic distribution is prerequisite to predicting solvent compatibility.[1]

PropertyValue (Predicted/Analog-Based)Structural Implication
Molecular Formula C₁₀H₁₄ClN₃Moderate Molecular Weight (211.69 g/mol )
pKa (Piperazine N4) ~9.8 (Basic)Highly soluble in aqueous acid (pH < 4).[1][2]
pKa (Pyridine N) < 2.0The 2-Cl substituent is electron-withdrawing, rendering the pyridine nitrogen non-basic in standard conditions.[1][2]
LogP (Octanol/Water) 1.2 – 1.8Moderately lipophilic; prefers organic partitioning at neutral pH.[1][3]
H-Bond Donors 1 (Piperazine NH)Capable of H-bonding; good solubility in alcohols.[1][2]

Solubility Profile in Organic Solvents

The following data categorizes solvent compatibility for the Free Base form at 25°C.

Class A: High Solubility (>100 mg/mL)

These solvents are recommended for preparing stock solutions or reaction media.[1][3]

  • Dichloromethane (DCM): Excellent solvent due to polarizability matching.[1][3]

  • Methanol / Ethanol: High solubility driven by hydrogen bonding with the piperazine amine.[1]

  • Dimethyl Sulfoxide (DMSO): Universal solvent; suitable for biological assays but difficult to remove.[1][3]

  • Tetrahydrofuran (THF): Good solubility; often used for coupling reactions.[1][3]

Class B: Moderate Solubility (10–50 mg/mL)

These solvents are ideal for recrystallization (temperature-dependent solubility).[1][2]

  • Ethyl Acetate: Moderate solubility at RT; high solubility at reflux.[1] Ideal for crystallization when combined with non-polar anti-solvents.[1]

  • Toluene: Soluble at elevated temperatures (>60°C).[1][3] Often used for azeotropic drying.[1]

  • Isopropanol (IPA): Lower solubility than MeOH/EtOH, making it a prime candidate for cooling crystallization.[1][3]

Class C: Low Solubility / Anti-Solvents (<1 mg/mL)

Used to precipitate the compound or its salts.[1][3]

  • n-Heptane / Hexane: The compound is lipophobic to aliphatic hydrocarbons.[1][2]

  • Diethyl Ether: Poor solubility; often causes the compound to "oil out" rather than precipitate if impurities are present.[1]

  • Water (pH > 10): The free base precipitates in basic aqueous media.[1][3]

Experimental Workflows & Protocols

Protocol 1: Rapid Solubility Screening (Thermodynamic)

Objective: To determine the precise saturation point for process optimization.

  • Preparation: Weigh 50 mg of this compound into a standard HPLC vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 30 seconds after each addition.

    • Visual Check: If solid remains, sonicate for 5 minutes.[3]

  • Endpoint: Record the volume required for complete dissolution.

    • Calculation: Solubility (mg/mL) = 50 mg / Volume Added (mL).[1][3]

  • Verification: If the solution remains clear for 1 hour, the value is accepted.

Protocol 2: Purification via Hydrochlorination (Self-Validating)

Context: Piperazine intermediates often contain non-basic impurities.[1] This protocol utilizes the basicity of the piperazine ring to selectively precipitate the pure product as a dihydrochloride salt.[3]

Reagents:

  • Crude this compound[1][2]

  • Solvent: Isopropanol (IPA) or Ethanol[1][3]

  • Reagent: 4M HCl in Dioxane or concentrated aqueous HCl[1][3]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil/solid in 10 volumes of Isopropanol (e.g., 1 g in 10 mL). Heat to 40°C if necessary to ensure homogeneity.

  • Acidification: Dropwise add HCl (2.2 equivalents) while stirring vigorously.

    • Observation: A white precipitate should form immediately.[1]

    • Control: Monitor pH; target pH < 2 to ensure full protonation.[1]

  • Aging: Cool the slurry to 0–5°C and stir for 1 hour. This "aging" process allows crystal growth and prevents the trapping of impurities.[1]

  • Filtration: Filter the solid under vacuum.

  • Wash: Wash the filter cake with cold Acetone (2 x 3 volumes). Note: Acetone removes residual organic impurities and excess acid.

  • Drying: Dry at 45°C under vacuum.

    • Validation: The resulting salt should have a sharp melting point (>200°C, decomposition) and be freely soluble in water.[1][3]

Protocol 3: Free Base Regeneration

If the free base is required for the next synthetic step:

  • Dissolve the HCl salt in minimum water.[1]

  • Adjust pH to >12 using 50% NaOH solution.[1]

  • Extract 3x with Dichloromethane (DCM).[1][3]

  • Dry organic layer over Na₂SO₄ and concentrate.[1]

Visualizing the Solubility Logic

The following diagram illustrates the decision matrix for solvent selection based on the intended application (Reaction vs. Purification).

SolubilityLogicStartThis compound(Target Operation)ReactionReaction Medium(Homogeneous)Start->ReactionSynthesisPurificationPurification / Isolation(Heterogeneous)Start->PurificationCleanupPolarProticPolar Protic(MeOH, EtOH)High SolubilityReaction->PolarProticNucleophilic subs.PolarAproticPolar Aprotic(DCM, THF, DMSO)High SolubilityReaction->PolarAproticCoupling / AlkylationSaltFormSalt Formation(HCl / Oxalate)Purification->SaltFormRemove non-basic imp.RecrystRecrystallization(Thermal Shift)Purification->RecrystRemove isomersSolventSystem1Solvent: IsopropanolPrecipitant: HCl in DioxaneSaltForm->SolventSystem1Preferred RouteSolventSystem2Solvent: Ethyl AcetateAnti-solvent: HeptaneRecryst->SolventSystem2Standard Route

Caption: Decision matrix for solvent selection based on process goals (Reaction vs. Purification).

Troubleshooting Common Issues

IssueCauseCorrective Action
Oiling Out Compound purity is low; presence of residual non-polar solvents.[1][2]Switch solvent system to IPA/Acetone . Seed the solution with a pure crystal if available.[1]
Hygroscopicity Piperazine salts are hygroscopic.[1]Store the HCl salt in a desiccator.[1] Handle the free base under nitrogen if precise weighing is required.[1]
Low Yield (Salt) Incomplete protonation or high solubility of salt in water-rich alcohol.[1][2]Ensure anhydrous conditions for salt formation (use HCl/Dioxane).[1][3] Add Diethyl Ether or Acetone to drive precipitation.[1]

References

  • BenchChem. (2025).[1][3] Technical Guide: Solubility Profile of Piperazine Derivatives. Retrieved from [1][3]

  • PubChem. (2025).[1][3] Compound Summary: 1-(3-Chloropyridin-2-yl)piperazine (Structural Analog).[1][2] National Library of Medicine.[1] Retrieved from [1][3]

  • ChemicalBook. (2025).[1][3][4] Piperazine Properties and Applications. Retrieved from [1][3]

  • MDPI. (2020).[1][3] Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9).[1][3] Retrieved from [1][3]

  • Sigma-Aldrich. (2025).[1][2][4] Safety Data Sheet: 1-(2-Pyridyl)piperazine. Retrieved from

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[(2-Chloropyrin-3-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 1-[(2-Chloropyridin-3-yl)methyl]piperazine. Our goal is to equip you with the necessary insights to optimize your reaction yield and purity.

Troubleshooting Guide: Enhancing Reaction Yield

Low yield is a frequent challenge in the synthesis of this compound. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experimental setup.

Q1: My reaction yield is consistently low. What are the most likely causes?

Several factors can contribute to low yields in this N-alkylation reaction. The primary culprits are often related to side reactions, incomplete consumption of starting materials, or issues with the reaction conditions.

Possible Causes & Solutions:

  • Dialkylation of Piperazine: A significant side reaction is the dialkylation of piperazine, where the 2-chloro-3-(chloromethyl)pyridine reacts with both nitrogen atoms of the piperazine ring.

    • Solution: To favor mono-alkylation, use a large excess of piperazine. Molar ratios of piperazine to the alkylating agent of 4:1 or higher are recommended. Another effective strategy is to use piperazine as a salt, such as piperazine monohydrochloride, which reduces the nucleophilicity of the second nitrogen.[1][2]

  • Poor Quality of Starting Material: The purity of the starting material, 2-chloro-3-(chloromethyl)pyridine, is critical. Impurities can lead to unwanted side reactions.

    • Solution: Ensure the purity of your 2-chloro-3-(chloromethyl)pyridine. If you are synthesizing it in-house, consider purification by distillation or chromatography. Common synthetic routes involve the chlorination of 2-methyl-3-pyridinemethanol or 2,3-lutidine.[3][4]

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base can significantly impact the reaction rate and selectivity.

    • Solution: A systematic optimization of reaction parameters is recommended. See the detailed protocol below for a good starting point.

Q2: I am observing the formation of multiple unidentified byproducts in my TLC/LC-MS. What could they be?

The formation of byproducts is a common issue. Understanding their potential origin is key to mitigating their formation.

Potential Byproducts & Mitigation Strategies:

  • N,N'-bis[(2-chloropyridin-3-yl)methyl]piperazine: This is the dialkylated product.

    • Mitigation: As mentioned, using a large excess of piperazine or a mono-protected piperazine derivative can significantly reduce this byproduct.[5][6]

  • Quaternary Ammonium Salts: Further alkylation of the desired product can lead to the formation of a quaternary ammonium salt.

    • Mitigation: Careful control of stoichiometry and reaction time is crucial. Adding the alkylating agent slowly to the reaction mixture can help minimize this.[7]

  • Products from Reactions with Impurities: Impurities in the starting 2-chloro-3-(chloromethyl)pyridine can lead to a variety of side products.

    • Mitigation: Characterize your starting material thoroughly before use.

Q3: The purification of my final product is proving difficult. What are the best practices?

The basic nature of the piperazine moiety can present challenges during purification.

Purification Strategies:

  • Acid-Base Extraction: An effective initial purification step is an acid-base workup. Dissolve the crude reaction mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the basic piperazine-containing compounds into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying the final product. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is often effective. Adding a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the mobile phase can help to reduce tailing of the basic product on the silica gel.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step. Common solvents to try include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. The formation of a salt, such as the hydrochloride or diacetate salt, can sometimes facilitate crystallization and improve purity.[8]

Experimental Protocol Workflow

The following diagram outlines a general workflow for the synthesis and purification of this compound.

SynthesisWorkflow Start Start ReactionSetup Reaction Setup: - Dissolve piperazine in solvent - Add base Start->ReactionSetup Addition Slow Addition of 2-chloro-3-(chloromethyl)pyridine ReactionSetup->Addition Reaction Reaction: - Stir at specified temperature - Monitor by TLC/LC-MS Addition->Reaction Workup Aqueous Workup: - Quench reaction - Acid-base extraction Reaction->Workup Upon completion Purification Purification: - Column Chromatography - Crystallization Workup->Purification Characterization Characterization: - NMR, MS, HPLC Purification->Characterization End Final Product Characterization->End

Caption: A generalized workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

The choice of solvent is critical for an SN2 reaction like this one. Polar aprotic solvents are generally preferred as they can solvate the cation but do not strongly solvate the nucleophile, thus increasing its reactivity.[9][10]

Solvent TypeExamplesEffect on SN2 Reaction
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Favorable: Increases the rate of reaction.[11]
Polar Protic Water, Ethanol, MethanolLess Favorable: Can hydrogen bond with the nucleophile, reducing its reactivity.[9]
Non-polar Toluene, HexaneNot Recommended: Poor solubility of reactants.

Recommendation: Acetonitrile or DMF are excellent starting points for optimizing your reaction conditions.

Q2: Which base should I use and in what quantity?

A base is required to neutralize the HCl that is formed during the reaction. An inorganic base is typically used.

BaseRecommended StoichiometryNotes
Potassium Carbonate (K2CO3) 2-3 equivalentsA common and effective choice.
Sodium Carbonate (Na2CO3) 2-3 equivalentsA slightly weaker base than K2CO3.
Diisopropylethylamine (DIPEA) 1.5-2 equivalentsAn organic base that can also be used.[7]

Q3: What is the ideal reaction temperature?

The reaction is typically carried out at a temperature ranging from room temperature to the reflux temperature of the solvent.

  • Starting Point: Begin with stirring at room temperature and monitor the reaction progress.

  • Optimization: If the reaction is slow, gradually increase the temperature. For example, heating to 50-80 °C in DMF or acetonitrile is a common practice.

Q4: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods.

  • TLC: Use a suitable mobile phase (e.g., Dichloromethane:Methanol 95:5 with 0.5% triethylamine) to track the disappearance of the starting material and the appearance of the product.

  • LC-MS: This provides more detailed information, allowing you to identify the masses of your starting materials, product, and any major byproducts.[12]

Q5: Are there any safety precautions I should be aware of?

  • 2-chloro-3-(chloromethyl)pyridine: This is an alkylating agent and should be handled with care in a well-ventilated fume hood.[13]

  • Piperazine: Can be corrosive and should be handled with appropriate personal protective equipment.

  • Solvents: DMF and DMSO have specific handling and disposal requirements. Always consult the Safety Data Sheet (SDS) for all reagents.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis.

Materials:

  • Piperazine

  • 2-chloro-3-(chloromethyl)pyridine

  • Potassium Carbonate (K2CO3)

  • Acetonitrile (anhydrous)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add piperazine (4.0 equivalents) and anhydrous acetonitrile.

  • Add potassium carbonate (2.5 equivalents) to the suspension.

  • Stir the mixture at room temperature for 15 minutes.

  • In a separate flask, dissolve 2-chloro-3-(chloromethyl)pyridine (1.0 equivalent) in anhydrous acetonitrile.

  • Add the solution of 2-chloro-3-(chloromethyl)pyridine dropwise to the piperazine suspension over 30 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 50-60 °C.

  • Once the reaction is complete (typically 4-12 hours), filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an acid-base workup as described in the purification section.

  • Purify the crude product by silica gel column chromatography.

References

  • 2-Chloromethylpyridine - Wikipedia. (n.d.). Retrieved February 13, 2024, from [Link]

  • Synthesis of 2-chloromethyl-pyridine hydrochloride - PrepChem.com. (n.d.). Retrieved February 13, 2024, from [Link]

  • What is the effect of a solvent in an SN2 reaction? What is a protic and an aprotic solvent? - Quora. (2017, March 2). Retrieved February 13, 2024, from [Link]

  • Quantum mechanical study of solvent effects in a prototype SN2 reaction in solution: Cl- attack on CH3Cl. (2014, February 7). The Journal of Chemical Physics. Retrieved February 13, 2024, from [Link]

  • Reaction Safety: A Critical Parameter in the Development of a Scaleable Synthesis of 2,3-Bis-chloromethylpyridine Hydrochloride. (2002, September 12). ACS Publications. Retrieved February 13, 2024, from [Link]

  • Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. (2013, December 26). Asian Journal of Chemistry. Retrieved February 13, 2024, from [Link]

  • 8.2: Factors That Affect SN2 Reactions - Chemistry LibreTexts. (2014, August 7). Retrieved February 13, 2024, from [Link]

  • Factors Affecting SN2 Reactions - Chad's Prep®. (n.d.). Retrieved February 13, 2024, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI. Retrieved February 13, 2024, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). MDPI. Retrieved February 13, 2024, from [Link]

  • DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents. (n.d.).
  • 2-Mono and 2,3-bis \poly\ chloromethyl\ pyridines - European Patent Office. (1988, January 27). Retrieved February 13, 2024, from [Link]

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved February 13, 2024, from [Link]

  • Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. (2003, November-December). Journal of Analytical Toxicology. Retrieved February 13, 2024, from [Link]

  • Analytical Methods. (2010, January 15). RSC Publishing. Retrieved February 13, 2024, from [Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021, December 12). Semantic Scholar. Retrieved February 13, 2024, from [Link]

  • Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). NIH. Retrieved February 13, 2024, from [Link]

  • US2919275A - Purification of piperazine - Google Patents. (n.d.).
  • SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. (2010, September 15). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 13, 2024, from [Link]

  • Analytical Methods. (2013, October 21). OPUS at UTS. Retrieved February 13, 2024, from [Link]

  • US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents. (n.d.).
  • A Manufacturing Process to an Intermediate in the Synthesis of Acalabrutinib. (n.d.). Thieme Connect. Retrieved February 13, 2024, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020, May 6). PMC. Retrieved February 13, 2024, from [Link]

  • Sophisticated synthesis of monosubstituted piperazines – from a batch reaction vessel to a flow (microwave) reactor. (n.d.). Sciforum. Retrieved February 13, 2024, from [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (n.d.). White Rose eTheses Online. Retrieved February 13, 2024, from [Link]

  • A Simple Synthesis of N-Alkylpiperazines. (2024, September 6). ResearchGate. Retrieved February 13, 2024, from [Link]

  • CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride. (n.d.).
  • WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate - Google Patents. (n.d.).
  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16). Retrieved February 13, 2024, from [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? - ResearchGate. (2013, August 2). Retrieved February 13, 2024, from [Link]

  • Synthesis of the piperazine subunit of Indinavir. (n.d.). SciELO. Retrieved February 13, 2024, from [Link]

Sources

Technical Support Center: HPLC Separation of Pyridine & Piperazine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Method Development & Troubleshooting Assigned Specialist: Senior Application Scientist

Introduction: The "Basic" Problem

Welcome to the technical support hub. If you are here, you are likely facing one of three problems: your Piperazine is eluting in the void volume, your Pyridine peak is tailing severely, or you simply cannot see the Piperazine impurity.

Separating Pyridine (aromatic, pKa ~5.2) and Piperazine (aliphatic diamine, pKa₁ ~5.3, pKa₂ ~9.7) is a classic chromatographic challenge. The difficulty lies in their distinct basicity and polarity. Piperazine is extremely polar and becomes doubly charged at standard acidic pH, often resulting in zero retention on C18 columns.

This guide abandons generic advice. We will troubleshoot your specific failure modes using modern, high-pH stable reversed-phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC) strategies.

Module 1: The Triage (Why is my method failing?)

Q: I am using a standard C18 column with 0.1% Formic Acid (pH ~2.7). Why is Piperazine eluting at the dead time (


)? 

A: This is a chemistry mismatch. At pH 2.7, Piperazine is fully protonated at both nitrogen atoms (


). It is essentially a salt—highly soluble in water and repelled by the hydrophobic C18 chains. Pyridine is also protonated (

) but retains slightly due to its aromatic ring.

The Fix: You must change the separation mechanism. You cannot force retention of doubly charged Piperazine on a standard C18 at low pH without ion-pairing reagents.

Decision Matrix:

  • Option A (Modern Standard): Switch to High pH Reversed-Phase (pH > 10).

  • Option B (Polar Retention): Switch to HILIC (Hydrophilic Interaction Liquid Chromatography).

  • Option C (Legacy): Use Ion-Pairing (Not recommended for LC-MS).

MethodSelection cluster_tips Key Constraints Start Start: Select Separation Mode Q1 Is MS Detection Required? Start->Q1 BranchMS Yes (MS) Q1->BranchMS Yes BranchUV No (UV only) Q1->BranchUV No HILIC Strategy 1: HILIC (Best for polar retention) BranchMS->HILIC High Sensitivity HighPH Strategy 2: High pH RP (pH 10-11) BranchMS->HighPH Robustness BranchUV->HighPH Preferred IPC Strategy 3: Ion-Pairing (Legacy, difficult for MS) BranchUV->IPC If pH 10 column unavailable Tip1 Piperazine pKa2 ≈ 9.7 Requires pH > 10 for neutralization

Figure 1: Decision tree for selecting the correct chromatographic mode based on detection needs.

Module 2: The "High pH" Strategy (Recommended)

Q: Why does High pH work, and which column do I need?

A: This strategy exploits the pKa of Piperazine (~9.7). By raising the mobile phase pH to 10.5 or 11.0 , you suppress the ionization of the second amine. Piperazine becomes neutral (or singly charged), significantly increasing its hydrophobicity and allowing it to interact with the C18 stationary phase. Pyridine (pKa ~5.[1]2) is fully deprotonated (neutral) and retains well.

Critical Requirement: You cannot use a standard silica-based C18 column. It will dissolve above pH 8. You must use a Hybrid Particle or Polymer-coated column.

Protocol: High pH Impurity Profiling

ParameterSpecificationReason
Column Waters XBridge BEH C18 or Agilent Poroshell HPH-C18Resists dissolution at pH 11.
Mobile Phase A 10 mM Ammonium Bicarbonate (adjusted to pH 10.5 with Ammonia)High buffering capacity at alkaline pH. Volatile for MS.
Mobile Phase B Acetonitrile (or Methanol)Methanol often provides better selectivity for aromatic isomers.
Gradient 5% B to 60% B over 10 minsPiperazine elutes early; Pyridine elutes later.
Temperature 30°C - 40°CImproves mass transfer for basic amines.

Troubleshooting Tip: If Piperazine still tails at pH 10, increase the buffer concentration to 20mM. The high density of hydroxides on the silica surface needs to be masked by the buffer cations.

Module 3: The "Invisible Peak" (Detection Issues)

Q: I see the Pyridine peak clearly at 254 nm, but the Piperazine impurity is missing. Is it not eluting?

A: It is likely eluting, but you are looking at the wrong wavelength. Pyridine has a conjugated


-system (strong UV absorbance). Piperazine is a saturated cyclic diamine with no chromophore  above ~210 nm.

The Fix:

  • Low UV: Set detection to 200 nm - 210 nm .

    • Warning: You cannot use Acetate or Formate buffers here (high UV cutoff). Use Phosphate (non-MS) or Ammonium Bicarbonate (MS compatible).

  • Derivatization (If UV is mandatory): React the sample with NBD-Cl or Dansyl Chloride pre-column. This attaches a chromophore to the secondary amine of piperazine.

  • Universal Detection: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector). These detect any non-volatile analyte regardless of optical properties.

Module 4: Peak Tailing & Resolution

Q: My Pyridine peak is tailing (As > 1.5). I thought C18 was standard?

A: Tailing in basic compounds is caused by Silanol Activity . Residual silanol groups (


) on the silica surface are acidic. They ionize to 

and attract the positively charged nitrogen on Pyridine/Piperazine (Ion-Exchange mechanism). This secondary interaction causes the tail.[2][3]

Visualizing the Interaction:

SilanolInteraction Silica Silica Surface (Si-O-) Analyte Pyridine/Piperazine (NH+) Silica->Analyte Electrostatic Attraction (Secondary Interaction) Tailing Result: Peak Tailing & Retention Shift Analyte->Tailing

Figure 2: Mechanism of peak tailing for basic analytes on silica columns.

The "Anti-Tailing" Toolkit:

  • The "Chaotropic" Salt (Low pH Method):

    • If you must run at low pH, add Sodium Perchlorate (NaClO₄) or TFA (Trifluoroacetic acid) .

    • Mechanism:[4] Perchlorate/TFA forms a tight ion-pair with the positively charged amine, "masking" it from silanols.

    • Note: TFA suppresses MS signal strongly.

  • The "Sacrificial" Base:

    • Add Triethylamine (TEA) to the mobile phase.[5]

    • Mechanism:[4] TEA is a stronger base than pyridine; it saturates the silanol sites, leaving the pyridine to interact only with the C18 ligands.

Module 5: HILIC (The Alternative for Polar Impurities)

Q: High pH isn't an option for my lab. How do I use HILIC?

A: HILIC (Hydrophilic Interaction Liquid Chromatography) is ideal for Piperazine because it retains polar compounds using a water layer on a polar stationary phase.

HILIC Protocol:

  • Column: Bare Silica or Amide-bonded phase (e.g., TSKgel Amide-80, Waters BEH HILIC).

  • Mobile Phase A: 10-20 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile.[6][7][8]

  • Isocratic Mode: Start with 85% Acetonitrile / 15% Buffer.

  • Elution Order: Opposite of C18. Pyridine (less polar) elutes first; Piperazine (more polar) elutes later.

Why this works: The high organic content induces Piperazine to partition into the water-rich layer on the silica surface.

References & Validated Sources
  • pKa Data & Thermodynamics:

    • Khalili, F., Henni, A., & East, A. L. (2009).[9] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[9][10][11] Journal of Chemical & Engineering Data.

  • Silanol Interactions & Tailing:

    • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in hydrophilic interaction chromatography. Journal of Chromatography A.

  • High pH Methodologies:

    • Waters Corporation. Strategies for the Separation of Basic Compounds in Reversed-Phase LC.

  • Detection of Piperazine:

    • UNODC (United Nations Office on Drugs and Crime). Recommended methods for the Identification and Analysis of Piperazines. (UV wavelengths and derivatization).[6][12]

Sources

Technical Support Center: Stability & Handling of (2-Chloropyridin-3-yl)methyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #STAB-2CP3M-001 Subject: Preventing Decomposition and Polymerization of (2-Chloropyridin-3-yl)methyl Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Stability Paradox

Researchers often underestimate the reactivity of (2-chloropyridin-3-yl)methyl derivatives , particularly the halides (e.g., 3-(chloromethyl)-2-chloropyridine) and alcohols . While the 2-chloro substituent deactivates the pyridine nitrogen (reducing basicity), it simultaneously activates the ring toward nucleophilic attack (


) and increases the electrophilicity of the benzylic position.

The Failure Mode: The most common user-reported issue is the spontaneous conversion of the free base halide into a dark, insoluble "tar" or the rapid hydrolysis of the chloride back to the alcohol. This guide details the mechanistic causes and provides validated protocols to prevent them.

Critical Stability Analysis (The "Why")

To prevent decomposition, you must understand the three competing pathways driving instability in this moiety.

A. Intermolecular Self-Quaternization (The "Black Tar" Effect)

Even though the 2-chloro group reduces the nucleophilicity of the pyridine nitrogen, the 3-(chloromethyl) group is a potent alkylating agent. In the free base form, the pyridine nitrogen of one molecule can attack the benzylic carbon of another.

  • Result: Formation of pyridinium salts, leading to oligomerization and intractable tars.

  • Prevention: Protonation. Storing the compound as the Hydrochloride (HCl) salt blocks the nitrogen lone pair, rendering it non-nucleophilic.

B. Facile Hydrolysis

The electron-withdrawing effect of the 2-chloro group and the pyridine ring makes the benzylic carbon highly electrophilic.

  • Result: Exposure to ambient moisture rapidly converts the chloride back to (2-chloropyridin-3-yl)methanol .

  • Prevention: Strictly anhydrous storage and handling.

C. Nucleophilic Attack at C-2 ( )

The 2-position is activated. Strong nucleophiles (or even solvent impurities like amines) can displace the chlorine atom on the ring, especially at elevated temperatures.

Troubleshooting Guide & FAQs

Q1: "My 3-(chloromethyl)-2-chloropyridine turned into a sticky solid/oil after 24 hours. Can I save it?"

Diagnosis: You likely stored it as the free base . Spontaneous polymerization or hydrolysis has occurred. Solution:

  • Immediate Check: Run a TLC or LCMS. If you see a baseline streak (polymer) or a peak with M-Cl+OH (alcohol), the purity is compromised.

  • Salvage: If >50% remains, dissolve in anhydrous

    
    , filter off the insoluble oligomers, and immediately treat the filtrate with 
    
    
    
    in dioxane to precipitate the stable salt.
  • Future Protocol: Never store the free base for >4 hours. Always convert to the HCl salt for storage.

Q2: "I see a new impurity during the coupling reaction of the amine derivative."

Diagnosis: If using the amine (e.g., (2-chloropyridin-3-yl)methanamine), you may be seeing dimerization or carbamate formation .

  • Cause: Primary amines readily absorb atmospheric

    
     to form carbamates.
    
  • Fix: Store the amine under Argon. If the impurity is M+M (dimer), it suggests the amine displaced the 2-Cl on another ring (rare below 80°C but possible). Keep reaction temps <60°C unless necessary.

Q3: "Can I distill (2-chloropyridin-3-yl)methyl chloride?"

Verdict: NO. Reasoning: The thermal energy required for distillation often exceeds the activation energy for self-quaternization. The material will likely polymerize in the still pot, posing a safety hazard (exotherm). Alternative: Purify via crystallization of the HCl salt or rapid column chromatography (neutral silica, deactivated with


, though salt formation is preferred).

Standard Operating Procedures (SOPs)

SOP-01: Synthesis & Storage of 3-(chloromethyl)-2-chloropyridine HCl

Target: To generate the stable salt form from the alcohol.

  • Dissolution: Dissolve (2-chloropyridin-3-yl)methanol (1.0 equiv) in anhydrous DCM (5 vol).

  • Activation: Cool to 0°C. Add

    
     (1.2 equiv) dropwise. Note: DMF catalysis is usually unnecessary and can complicate workup.
    
  • Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (the chloride is less polar than the alcohol).

  • Isolation (The Critical Step):

    • Do NOT quench with aqueous base (bicarbonate) if you intend to store it.

    • Concentrate the reaction mixture to dryness in vacuo to remove excess

      
       and solvent.
      
    • Triturate the residue with anhydrous

      
       or Hexanes.
      
    • Filter the resulting white/off-white solid. This is the Hydrochloride Salt .

  • Storage: Store in a desiccator at -20°C. Stability: >12 months.

SOP-02: In-Situ "Free-Basing" for Coupling Reactions

Target: To use the reactive free base without isolating it.

  • Suspend the HCl salt (from SOP-01) in the reaction solvent (e.g., THF, DMF, or DCM).

  • Cool to 0°C.

  • Add a non-nucleophilic organic base (e.g., DIPEA or

    
    ) in slight excess (2.2 equiv: 1 for the HCl salt, 1 for the reaction stoichiometry).
    
  • Stir for 15 mins to ensure liberation of the free base.

  • Immediately add the nucleophile (amine, thiol, etc.) for the next step. Do not filter and store the filtrate.

Visualizations

Decomposition Pathways

The following diagram illustrates the competing degradation routes for the chloromethyl derivative.

DecompositionPathways Start 3-(chloromethyl)-2-chloropyridine (Free Base) Alcohol (2-chloropyridin-3-yl)methanol (Hydrolysis Product) Start->Alcohol H2O / Moisture (Fast) Polymer Pyridinium Oligomers/Tars (Self-Quaternization) Start->Polymer Time / Heat (Intermolecular Attack) Salt HCl Salt (Stable Form) Start->Salt HCl / Anhydrous (Stabilization) Salt->Start DIPEA / Base (In-situ Generation)

Figure 1: Stability logic flow. The free base is a transient species that must be either used immediately or stabilized as a salt.

Handling Decision Tree

Follow this logic to determine the safe handling of your intermediate.

HandlingLogic Start Start: (2-chloropyridin-3-yl)methyl derivative FormCheck Is it the Chloride/Halide? Start->FormCheck StateCheck Is it a Solid Salt (HCl)? FormCheck->StateCheck Yes Storage Store at -20°C Desiccator StateCheck->Storage Yes Action Convert to HCl Salt IMMEDIATELY StateCheck->Action No (Oil/Free Base) Usage Free-base in situ (Do not isolate) Storage->Usage When ready to react

Figure 2: Decision matrix for storage vs. usage.

Quantitative Data: Stability Comparison

Derivative FormStorage ConditionStability DurationPrimary Decomposition Mode
Free Base (Oil) 25°C, Ambient Air< 24 HoursHydrolysis & Polymerization
Free Base (Oil) -20°C, Inert Gas1–3 WeeksSlow Dimerization
HCl Salt (Solid) 25°C, Dry3–6 MonthsSlow Hydrolysis (if moist)
HCl Salt (Solid) -20°C, Desiccator> 12 MonthsNegligible

References

  • Google Patents. (2015). CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.[1] Retrieved February 17, 2026, from

Sources

Validation & Comparative

H-NMR and C-NMR spectral analysis of 1-[(2-Chloropyridin-3-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: 1-[(2-Chloropyridin-3-yl)methyl]piperazine (CAS: 65550-65-6) Audience: Medicinal Chemists, Process Development Scientists, QC Analysts

Executive Summary: The Analytical Challenge

In the synthesis of tetracyclic antidepressants like Mirtazapine , the intermediate This compound (hereafter CPMP ) represents a critical quality control checkpoint. Its purity determines the yield of the subsequent cyclization steps.

This guide moves beyond simple peak listing. It provides a comparative spectral analysis of CPMP against its critical process impurities and structural isomers . By understanding the specific magnetic environments of the 2-chloropyridine moiety and the piperazine ring, researchers can rapidly validate structure and quantify impurities without resorting to destructive methods.

Key Analytical Differentiators
FeatureTarget: CPMPPrecursor: AldehydeImpurity: Bis-Alkylated
Key Proton Signal Singlet (CH₂) @ ~3.6 ppmSinglet (CHO) @ ~10.4 ppmSymmetric Piperazine
Piperazine Signals Two distinct triplets (AA'BB')AbsentSingle singlet (Symmetric)
Aromatic Splitting 3-substituted (ABC/ABX)3-substituted (ABC/ABX)3-substituted (ABC/ABX)

Structural Analysis & Theoretical Prediction

Before interpreting spectra, we must define the magnetic environment. CPMP consists of an electron-deficient 2-chloropyridine ring linked via a methylene bridge to a secondary amine (piperazine).

The Magnetic Architecture
  • The Pyridine Ring (Aromatic Region): The Chlorine at C2 and the alkyl group at C3 create a specific desymmetrization. We expect three aromatic protons forming an ABX or ABC spin system.

    • H-6: Most deshielded (adjacent to Nitrogen).

    • H-4: Deshielded by the ring current and proximity to the alkyl group.

    • H-5: Most shielded, coupling to both H-4 and H-6.

  • The Methylene Bridge (Mid-Field): This CH₂ group is sandwiched between an aromatic ring and an amine nitrogen. It typically appears as a sharp singlet, distinct from the piperazine protons.

  • The Piperazine Ring (Up-Field): As a mono-substituted piperazine, the protons are not chemically equivalent. We expect two sets of signals:

    • H-α (adjacent to alkylated N): ~2.4–2.5 ppm.

    • H-β (adjacent to secondary amine NH): ~2.8–2.9 ppm.

Comparative H-NMR Analysis

This section compares CPMP directly with its immediate precursor, 2-Chloropyridine-3-carbaldehyde , and its common regioisomer.

Experimental Protocol: H-NMR
  • Solvent: CDCl₃ (Chloroform-d) is preferred for resolution. DMSO-d₆ may be used if salt formation (e.g., HCl salt) has occurred, but CDCl₃ provides sharper resolution for the amine protons.

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).

Spectral Assignment Table (CDCl₃)
AssignmentShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Structural Insight
H-6 (Py) 8.28 – 8.32dd1HJ~4.8, 1.9Characteristic α-proton of pyridine.
H-4 (Py) 7.78 – 7.82dd1HJ~7.6, 1.9Peri-position to linker; sensitive to substitution.
H-5 (Py) 7.24 – 7.28dd1HJ~7.6, 4.8Often overlaps with CHCl₃; check integration carefully.
Bridge (-CH₂-) 3.65s2H-Critical Identity Peak. Disappearance of CHO (10.4 ppm) confirms reduction/amination.
Pip (N-CH₂) 2.90 – 2.95t (broad)4HJ~4.8Protons adjacent to the secondary amine (NH).
Pip (Alk-CH₂) 2.50 – 2.55t (broad)4HJ~4.8Protons adjacent to the alkylated nitrogen.
NH ~1.6 - 2.0br s1H-Variable; solvent/concentration dependent.

Note on Causality: The shift of the bridge protons (3.65 ppm) is diagnostic. If this peak appears as a doublet, it implies protonation or salt formation preventing free rotation/exchange, or coupling to an NH if the synthesis failed.

Differentiating Impurities (The "Fingerprint" Check)
  • Precursor (Aldehyde): Look for a signal at 10.4 ppm . If present >1%, the reductive amination is incomplete.

  • Bis-Alkylated Impurity: If the piperazine N1 and N4 are both substituted with the pyridine moiety, the piperazine protons become a single singlet (due to symmetry) at ~2.6 ppm, and the integration of the aromatic region doubles relative to the piperazine.

  • Regioisomer (4-yl): If the starting material contained 2-chloropyridine-4-carbaldehyde, the aromatic splitting changes. H-3 and H-5 would appear as doublets with a small meta-coupling, distinct from the H-4/H-5/H-6 pattern of the target.

Comparative C-NMR Analysis

Carbon NMR provides the definitive skeleton verification, particularly for the quaternary carbons in the pyridine ring which are invisible in H-NMR.

Spectral Assignment Table (CDCl₃, 100 MHz)
Carbon TypeShift (δ ppm)AssignmentComparison Logic
C-Cl (Quat) ~150.5C-2Deshielded by Cl and N.
C-N (Py) ~148.0C-6Typical α-carbon in pyridine.
C-Linker (Quat) ~133.5C-3Ipso carbon. Shifts significantly from aldehyde precursor (~130 ppm).
C-H (Py) ~138.5C-4Para to Cl; sensitive to electronic effects of the linker.
C-H (Py) ~122.5C-5Most shielded aromatic carbon.
Bridge (-CH₂-) ~59.5N-CH₂-PyKey Indicator. Aldehyde C=O (~188 ppm) disappears.
Piperazine ~54.2N-C (Alk)Adjacent to the bridge.
Piperazine ~46.1N-C (H)Adjacent to the free amine.

Workflow Visualization

The following diagrams illustrate the logic flow for structural verification and impurity isolation.

Structural Verification Logic

NMR_Logic Start Crude Sample H-NMR Check_Aldehyde Check > 10.0 ppm (Aldehyde Proton) Start->Check_Aldehyde Aldehyde_Present Precursor Present (Incomplete Rxn) Check_Aldehyde->Aldehyde_Present Yes Check_Bridge Check ~3.65 ppm (Singlet 2H) Check_Aldehyde->Check_Bridge No Check_Pip Check Piperazine Region (2.4 - 3.0 ppm) Check_Bridge->Check_Pip Symmetric Single Singlet? Check_Pip->Symmetric Bis_Impurity Bis-Alkylated Impurity (Over-reaction) Symmetric->Bis_Impurity Yes Target_Confirm Two Triplets (4H each) Target Confirmed Symmetric->Target_Confirm No

Caption: Decision tree for rapid purity assessment of CPMP using H-NMR markers.

Signal Assignment Pathway

Assignment_Flow Pyridine Pyridine Ring (7.2 - 8.4 ppm) H6 H-6 (dd) ~8.3 ppm Pyridine->H6 Adj to N H4 H-4 (dd) ~7.8 ppm Pyridine->H4 Adj to Linker H5 H-5 (dd) ~7.25 ppm Pyridine->H5 Shielded Linker Methylene Bridge (~3.65 ppm) Piperazine Piperazine Ring (2.4 - 3.0 ppm) Linker->Piperazine Connects Pip_A N-CH2 (Alk) ~2.5 ppm Piperazine->Pip_A Proximal Pip_B NH-CH2 (Free) ~2.9 ppm Piperazine->Pip_B Distal

Caption: Spatial relationship of CPMP protons and their corresponding spectral regions.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724490, 1-(2-Chloro-3-pyridylmethyl)piperazine. Retrieved from [Link]

  • Spectroscopy Now. (2024). Differentiation of Piperazine Derivatives by NMR.

A Comparative Guide to Reference Standards for the Analysis of 1-[(2-Chloropyridin-3-yl)methyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and characterization of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. 1-[(2-Chloropyridin-3-yl)methyl]piperazine is a key building block in the synthesis of various pharmaceutical agents. Its analytical characterization demands high-quality reference standards to ensure the accuracy and reliability of test results. This guide provides a comprehensive comparison of available reference standards and analytical methodologies for this compound, empowering researchers to make informed decisions for their analytical needs.

The Critical Role of Reference Standards

A reference standard is a highly purified and well-characterized substance used as a benchmark for the qualitative and quantitative analysis of a sample. In the context of this compound, a reliable reference standard is indispensable for:

  • Identity Confirmation: Verifying the chemical structure of the synthesized compound.

  • Purity Assessment: Quantifying the main component and identifying impurities.

  • Assay Validation: Establishing the accuracy and precision of analytical methods.

  • Stability Studies: Monitoring the degradation of the compound over time.

The choice of a reference standard can significantly impact the quality and validity of analytical data, ultimately influencing the course of drug development.

Comparison of Available this compound Chemical Grades

SupplierProduct NumberPurity SpecificationAvailable Characterization Data
ChemSceneCS-0299944≥98%Purity by HPLC
SynblockSB48487NLT 98%MSDS, NMR, HPLC, LC-MS

Note: The information in this table is based on publicly available data from supplier websites and may be subject to change. It is recommended to contact the suppliers directly for the most up-to-date information and to request a Certificate of Analysis (CoA) for any purchased material. The CoA should provide detailed information on the methods used for characterization and the determined purity.

Analytical Methodologies for this compound

The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. This section compares two commonly employed techniques for the analysis of piperazine derivatives: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a widely used technique for the purity and assay determination of pharmaceutical compounds. For piperazine derivatives, a key challenge is their often weak UV chromophores.[1] However, the presence of the chloropyridine moiety in this compound should provide sufficient UV absorbance for detection at lower wavelengths.

This proposed method is adapted from a validated method for a related dichlorophenylpiperazine and would require optimization and validation for this compound.[2]

Experimental Protocol:

  • Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chromatographic Column: Octadecylsilane (C18) bonded silica, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.02 M Disodium Hydrogen Phosphate buffer : Acetonitrile (95:5, v/v).

  • Mobile Phase B: Acetonitrile : Phosphoric Acid (95:5, v/v).

  • Gradient Elution:

    • 0-5 min: 100% A

    • 5-15 min: Linear gradient to 50% A, 50% B

    • 15-20 min: 50% A, 50% B

    • 20-22 min: Linear gradient to 100% A

    • 22-30 min: 100% A (column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase A to a final concentration of approximately 0.5 mg/mL.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar stationary phase is well-suited for retaining the moderately polar this compound.

  • Gradient Elution: This allows for the effective separation of the main peak from potential impurities with a wide range of polarities.

  • Buffered Mobile Phase: The phosphate buffer helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes, especially for a basic compound like a piperazine derivative.

  • UV Detection at 254 nm: This wavelength is often a good starting point for aromatic and heteroaromatic compounds, providing a balance between sensitivity and selectivity.[2]

Workflow for HPLC-UV Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_sample Weigh and dissolve sample hplc_system HPLC with UV Detector prep_sample->hplc_system prep_std Prepare reference standard solution prep_std->hplc_system column C18 Column hplc_system->column chromatogram Obtain Chromatogram column->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity/Assay integration->calculation cluster_prep_gc Sample Preparation cluster_gcms GC-MS System cluster_analysis_gc Data Analysis prep_sample_gc Dissolve sample in solvent gcms_system GC-MS with EI Source prep_sample_gc->gcms_system gc_column Capillary Column gcms_system->gc_column tic Obtain Total Ion Chromatogram gc_column->tic mass_spectra Extract Mass Spectra tic->mass_spectra identification Identify Components mass_spectra->identification

Sources

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